

IR spectroscopy data for Salicylyl chloride

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Compound of Interest

Compound Name: *Salicylyl chloride*

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An In-depth Technical Guide to the Infrared Spectroscopy of **Salicylyl Chloride**

For researchers, scientists, and professionals engaged in drug development and organic synthesis, understanding the spectral characteristics of key reagents is paramount. **Salicylyl chloride** (2-hydroxybenzoyl chloride) is a valuable bifunctional molecule, and infrared (IR) spectroscopy provides a rapid and effective method for its identification and the assessment of its purity. This guide details the characteristic IR absorption frequencies of **salicylyl chloride**, outlines the experimental protocol for obtaining its spectrum, and provides a logical framework for spectral interpretation.

Infrared Spectroscopy Data

The infrared spectrum of **salicylyl chloride** is characterized by the vibrational frequencies of its constituent functional groups: the acyl chloride, the hydroxyl group, and the aromatic ring. The electron-withdrawing nature of the chlorine atom significantly influences the position of the carbonyl (C=O) stretching frequency, shifting it to a higher wavenumber compared to other carbonyl compounds.^[1]

The following table summarizes the expected characteristic absorption bands for **salicylyl chloride**.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	Phenolic -OH	3600 - 3200	Broad	The broadness is due to hydrogen bonding. The presence of an intramolecular hydrogen bond with the chlorine atom can influence the peak's position and shape. [1]
C-H Stretch (Aromatic)	Ar-H	3100 - 3000	Medium	Characteristic of C-H stretching in the benzene ring.
C=O Stretch	Acyl Chloride	1810 - 1775	Strong	This is a key diagnostic peak for acyl chlorides, appearing at a significantly higher frequency than ketones or esters. [2] [3] Conjugation with the aromatic ring may shift it slightly.
C=C Stretch (Aromatic)	Ar C=C	1600 - 1450	Medium	A series of peaks is expected, typical for aromatic compounds.

C-O Stretch	Phenolic C-O	1250 - 1180	Strong	
O-H Bend	Phenolic -OH	1410 - 1310	Medium	
C-Cl Stretch	Acyl Chloride	730 - 550	Strong	This absorption is in the fingerprint region and can sometimes be split into multiple peaks due to different conformations. [3]
C-H Out-of-Plane Bend (Aromatic)	Ar-H	900 - 675	Strong	The pattern of these bands can help determine the substitution pattern on the benzene ring.

Experimental Protocol for Acquiring IR Spectrum

Given the reactivity of **salicylyl chloride**, particularly its sensitivity to moisture, proper sample handling is crucial for obtaining a high-quality IR spectrum.

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of **salicylyl chloride**.

Materials:

- **Salicylyl chloride**
- Anhydrous solvent suitable for IR spectroscopy (e.g., dichloromethane, chloroform) if preparing a solution
- FT-IR spectrometer
- Potassium bromide (KBr) plates or a sealed liquid cell

- Agate mortar and pestle (for Nujol mull)
- Nujol (mineral oil) (for Nujol mull)
- Gloves and safety goggles
- Dry, inert atmosphere (e.g., a glove box or a nitrogen-purged sample compartment)

Methodology:

There are several common methods for preparing samples for IR analysis. Due to the reactivity of acyl chlorides, the Nujol mull or a sealed liquid cell method is often preferred.

1. Nujol Mull Method:

- In a dry environment, place a small amount (1-2 mg) of **salicylyl chloride** into a clean, dry agate mortar.
- Add one to two drops of Nujol to the mortar.
- Grind the sample with the pestle until a fine, uniform paste (mull) is formed. The particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.^[4]
- Transfer a small amount of the mull onto one KBr plate.
- Place the second KBr plate on top and gently rotate to spread the mull evenly into a thin film.^[4]
- Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean KBr plates.
- Acquire the spectrum of the sample. The spectrum will show peaks from the Nujol (strong C-H stretching and bending bands), which should be noted and distinguished from the sample's peaks.^[4]

2. Sealed Liquid Cell Method:

- This method is suitable for neat liquids or solutions.
- Ensure the liquid cell (typically made of NaCl or KBr) is clean and dry.
- In an inert atmosphere, use a dry syringe to inject the neat **salicylyl chloride** or a concentrated solution in an anhydrous solvent into the cell.
- Seal the cell to prevent exposure to atmospheric moisture.
- Place the cell in the spectrometer's sample holder.

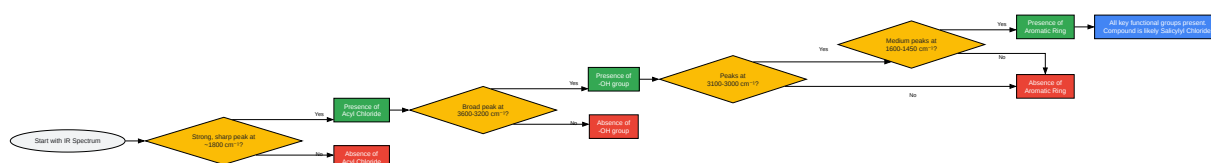
- Acquire a background spectrum using an empty cell or a cell filled with the pure solvent.
- Acquire the sample spectrum. If a solvent was used, its characteristic peaks will be present and must be subtracted from the sample spectrum.

Data Analysis:

- Process the raw data by performing a background subtraction.
- Identify and label the major absorption peaks.
- Compare the obtained peak positions with the expected values for **salicylyl chloride**'s functional groups to confirm the compound's identity and assess its purity.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying **salicylyl chloride** from an unknown IR spectrum.



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Caption: Logical workflow for identifying **salicylyl chloride** via IR spectroscopy.

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